molecular formula C13H18N2O4 B14174073 Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate CAS No. 919771-85-0

Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate

Cat. No.: B14174073
CAS No.: 919771-85-0
M. Wt: 266.29 g/mol
InChI Key: ZODDFQVXCZVNBZ-UHFFFAOYSA-N
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Description

Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate is a chemical compound with a complex structure that includes an ethyl ester, a phenoxy group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate typically involves the alkylation of 4-nitrophenol with ethyl bromoacetate, followed by the reduction of the nitro group to an amino group. This reduction can be achieved using ammonium chloride and iron powder under mild conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving heating and purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Ammonium chloride and iron powder are commonly used for the reduction of nitro groups.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will produce amines.

Scientific Research Applications

Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-aminophenoxy)acetate: A similar compound with a slightly different structure.

    Phenoxyacetamide derivatives: These compounds share the phenoxy group and have similar chemical properties.

Uniqueness

Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

919771-85-0

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2-[4-(2-aminoethylcarbamoyl)phenoxy]acetate

InChI

InChI=1S/C13H18N2O4/c1-2-18-12(16)9-19-11-5-3-10(4-6-11)13(17)15-8-7-14/h3-6H,2,7-9,14H2,1H3,(H,15,17)

InChI Key

ZODDFQVXCZVNBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)NCCN

Origin of Product

United States

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